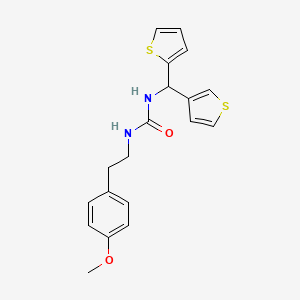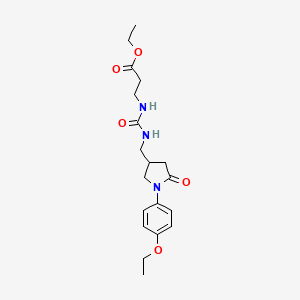
1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves standard synthetic methods. For instance, the compound 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was synthesized and purified by repeated re-crystallization, indicating a common approach to obtaining pure organic materials for characterization . Another related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, was synthesized using either a one-step carbonylation reaction or a two-step process involving the preparation of an intermediate carbamate followed by a substitution reaction . These methods highlight the versatility in synthetic approaches for such organic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea was confirmed by FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry . These techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea. However, the synthesis of similar compounds suggests that reactions such as carbonylation and substitution are relevant for the formation of the urea moiety in these types of molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the crystal growth and characterization of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one were performed, revealing that the crystals belong to the monoclinic system with a space group P21/a . The refractive index was measured, and the second harmonic generation (SHG) efficiency was found to be 0.5 times that of urea, indicating the potential for nonlinear optical applications . These findings suggest that similar analyses could be conducted for this compound to determine its suitability for such applications.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) discusses the synthesis and assessment of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research is significant for understanding how modifications in the chemical structure of urea derivatives can influence their biological activity, particularly in the context of developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Directed Lithiation and Compound Synthesis
Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating a method for producing various substituted products. This process is important for the synthesis of complex organic molecules, which may have applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Their research contributes to the understanding of how urea derivatives can be used in the design of new therapeutic agents for treating obesity and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Crystal Structure Analysis
Kang, Kim, Kwon, and Kim (2015) focused on the crystal structure of metobromuron, a phenylurea herbicide. This study is useful for understanding the molecular configuration of urea derivatives and their interactions at the atomic level, which is crucial for designing more effective and environmentally safe herbicides (Kang, Kim, Kwon, & Kim, 2015).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-16-6-4-14(5-7-16)8-10-20-19(22)21-18(15-9-12-24-13-15)17-3-2-11-25-17/h2-7,9,11-13,18H,8,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZFBFGCKJWPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522295.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)

![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)
![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2522301.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)
![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2522306.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2522311.png)